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Compound of Interest

Compound Name: Kinamycin C

Cat. No.: B1673646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origin of Kinamycin C, a potent

antitumor and antibacterial agent. It delves into its microbial sources, biosynthetic pathway, and

the methodologies employed in its study, offering valuable insights for professionals in drug

discovery and development.

Introduction to Kinamycin C
Kinamycin C is a member of the kinamycin family of antibiotics, a group of polyketide natural

products characterized by a unique diazobenzo[b]fluorene core structure.[1][2] First isolated in

the early 1970s from the soil bacterium Streptomyces murayamaensis, the kinamycins,

including Kinamycin C, initially had their structures misidentified.[2][3] Subsequent

spectroscopic and synthetic studies correctly elucidated their complex architecture, revealing

the presence of a chemically reactive diazo group, which is crucial for their biological activity.[2]

More recently, Streptomyces ambofaciens has also been identified as a producer of

kinamycins.[1]

Microbial Origin and Production
Kinamycin C is a secondary metabolite produced by specific strains of actinomycetes bacteria.

The primary producers identified to date are:
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Streptomyces murayamaensis: The original source from which Kinamycin C and its

analogues were first isolated.[3]

Streptomyces ambofaciens: Later discovered to also harbor the biosynthetic machinery for

kinamycin production.[1]

The production of Kinamycin C is typically carried out through fermentation of these

Streptomyces species in optimized culture media. While specific yield data for Kinamycin C is

not extensively reported in publicly available literature, the production of related

aminoglycoside antibiotics like kanamycin can be optimized through careful control of

fermentation parameters such as nutrient composition (carbon and nitrogen sources), pH,

temperature, and aeration.[4] For instance, studies on Streptomyces kanamyceticus have

shown that maximal yields of kanamycin can be achieved by optimizing these conditions in

submerged fermentation.[4]

Biosynthesis of Kinamycin C
The biosynthesis of Kinamycin C is a complex process orchestrated by a dedicated set of

genes organized in a biosynthetic gene cluster (BGC), referred to as the "alp" cluster in S.

ambofaciens.[1][5] This cluster encodes a type II polyketide synthase (PKS) system and a suite

of tailoring enzymes that collectively assemble and modify the intricate kinamycin scaffold.

The proposed biosynthetic pathway for kinamycins, including Kinamycin C, begins with the

assembly of a polyketide chain from acetate and malonate units by the PKS. This is followed by

a series of enzymatic modifications including cyclizations, oxidations, and the remarkable

introduction of the diazo group.

Key Biosynthetic Steps and Enzymes:

Polyketide Chain Synthesis: The minimal PKS, comprising the ketosynthase α (KSα),

ketosynthase β (KSβ, also known as chain length factor), and an acyl carrier protein (ACP),

iteratively condenses malonyl-CoA extender units to an acetyl-CoA starter unit to form a

decaketide intermediate.

Offloading of the Polyketide Intermediate: The thioesterase AlpS plays a crucial role in

releasing the decaketide intermediate from the ACP.[6]
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Early Intermediates: The polyketide chain undergoes several modifications to form

intermediates such as SEK15, UWM6, rabelomycin, prejadomycin, and dehydrorabelomycin.

[7]

B-Ring Contraction: A key step in the formation of the benzofluorene core involves the

oxidative cleavage and rearrangement of the B-ring of an angucyclinone precursor. This

transformation is catalyzed by a pair of conserved oxidases, AlpJ and AlpK.[8]

Diazo Group Formation: The installation of the unique diazo functionality is a critical step. A

FAD-dependent monooxygenase, Alp2F, has been identified as essential for this process in

S. ambofaciens. In the absence of Alp2F, a shunt product, stealthin C, accumulates.[5]

Final Tailoring Steps: The final steps in the biosynthesis of Kinamycin C involve

hydroxylations and acetylations. For instance, the acetyltransferase Alp2D is responsible for

the conversion of kinamycin F to kinamycin D, highlighting the role of such enzymes in

generating the diversity of the kinamycin family.[9]

Genetic Regulation of Kinamycin Biosynthesis
The "alp" gene cluster is subject to complex regulation. In S. ambofaciens, the TetR-family

transcriptional regulator AlpW acts as a late repressor of kinamycin production.[1] Another

regulatory protein, AlpZ, which is a γ-butyrolactone-like receptor, is also involved in controlling

the expression of the biosynthetic genes.[1]

// Nodes AcetylCoA [label="Acetyl-CoA + 9x Malonyl-CoA", fillcolor="#F1F3F4",

fontcolor="#202124"]; PKS [label="Type II PKS (AlpA, AlpB, RavC)", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Decaketide [label="Decaketide Intermediate", fillcolor="#F1F3F4",

fontcolor="#202124"]; AlpS [label="AlpS (Thioesterase)", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Dehydrorabelomycin [label="Dehydrorabelomycin", fillcolor="#F1F3F4",

fontcolor="#202124"]; AlpJ_AlpK [label="AlpJ & AlpK (Oxidases)", fillcolor="#FBBC05",

fontcolor="#202124"]; Benzofluorenone [label="Benzofluorenone Intermediate",

fillcolor="#F1F3F4", fontcolor="#202124"]; Diazo_Installation [label="Diazo Group Installation

(Alp2F)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prekinamycin [label="Prekinamycin",

fillcolor="#F1F3F4", fontcolor="#202124"]; Tailoring_Enzymes [label="Tailoring Enzymes (e.g.,

Alp2D)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; KinamycinC [label="Kinamycin C",
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fillcolor="#F1F3F4", fontcolor="#202124"]; StealthinC [label="Stealthin C (Shunt Product)",

shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges AcetylCoA -> PKS [arrowhead=vee, color="#202124"]; PKS -> Decaketide

[arrowhead=vee, color="#202124"]; Decaketide -> AlpS [arrowhead=vee, color="#202124"];

AlpS -> Dehydrorabelomycin [arrowhead=vee, color="#202124"]; Dehydrorabelomycin ->

AlpJ_AlpK [arrowhead=vee, color="#202124"]; AlpJ_AlpK -> Benzofluorenone [arrowhead=vee,

color="#202124"]; Benzofluorenone -> Diazo_Installation [arrowhead=vee, color="#202124"];

Diazo_Installation -> Prekinamycin [arrowhead=vee, color="#202124"]; Prekinamycin ->

Tailoring_Enzymes [arrowhead=vee, color="#202124"]; Tailoring_Enzymes -> KinamycinC

[arrowhead=vee, color="#202124"]; Diazo_Installation -> StealthinC [style=dashed,

arrowhead=vee, color="#EA4335", label=" in alp2F mutant"]; }

Figure 1: Proposed biosynthetic pathway of Kinamycin C.

Quantitative Data
Antibacterial Activity of Kinamycins
The kinamycin family exhibits potent activity primarily against Gram-positive bacteria. The

antimicrobial activity is influenced by the number and position of the acetoxyl groups, with a

general trend of increasing activity with fewer acetoxy groups.[3]

Compound Bacillus subtilis Staphylococcus aureus

Kinamycin B ++++ ++++

Kinamycin D +++ +++

Kinamycin A ++ ++

Kinamycin C + +

Activity is represented

qualitatively based on

historical data, where '+'

indicates a lower level of

activity and '++++' indicates a

higher level of activity.
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Anticancer Activity of Kinamycin C
Kinamycin C has demonstrated significant cytotoxic effects against various human cancer cell

lines.

Cell Line Cancer Type IC50 (µM)

K562
Chronic Myelogenous

Leukemia

Potent (specific value not

detailed in provided context)

[10]

Chinese Hamster Ovary (CHO) Ovary

Potent (specific value not

detailed in provided context)

[10]

Note: The term "potent" is used as the specific IC50 values were not available in the provided

search results. Further literature review is recommended for precise quantitative data.

Experimental Protocols
Isolation and Purification of Kinamycin C
The following is a general protocol for the extraction and purification of kinamycin C from

Streptomyces fermentation broth, based on methods for similar natural products.

Fermentation: Culture the producing Streptomyces strain in a suitable liquid medium (e.g.,

Tryptic Soy Broth) under optimal conditions (e.g., 28-30°C, 200-250 rpm) for several days.

[11]

Extraction:

Separate the mycelium from the culture broth by centrifugation or filtration.

Extract the culture filtrate and the mycelial cake with an organic solvent such as ethyl

acetate or chloroform.[3][12]

Combine the organic extracts and concentrate them under reduced pressure to obtain a

crude extract.
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Column Chromatography:

Subject the crude extract to column chromatography on silica gel.[13]

Elute the column with a gradient of solvents, such as a chloroform-methanol mixture, to

separate the components.

Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance

liquid chromatography (HPLC) to identify those containing Kinamycin C.

Further Purification:

Pool the fractions containing Kinamycin C and concentrate them.

Perform further purification using preparative HPLC on a reversed-phase column (e.g.,

C18) with a suitable mobile phase (e.g., acetonitrile-water gradient) to obtain pure

Kinamycin C.

// Nodes Fermentation [label="Streptomyces Fermentation", fillcolor="#F1F3F4",

fontcolor="#202124"]; Centrifugation [label="Centrifugation/Filtration", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Broth [label="Culture Broth", fillcolor="#F1F3F4", fontcolor="#202124"];

Mycelium [label="Mycelium", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent_Extraction1

[label="Solvent Extraction (e.g., Ethyl Acetate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Solvent_Extraction2 [label="Solvent Extraction (e.g., Ethyl Acetate)", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Concentration [label="Concentration", fillcolor="#FBBC05",

fontcolor="#202124"]; Crude_Extract [label="Crude Extract", fillcolor="#F1F3F4",

fontcolor="#202124"]; Silica_Gel [label="Silica Gel Column Chromatography",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Fraction_Collection [label="Fraction Collection &

Analysis (TLC/HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_HPLC

[label="Preparative HPLC", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pure_KinamycinC

[label="Pure Kinamycin C", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Fermentation -> Centrifugation [arrowhead=vee, color="#202124"]; Centrifugation ->

Broth [arrowhead=vee, color="#202124"]; Centrifugation -> Mycelium [arrowhead=vee,

color="#202124"]; Broth -> Solvent_Extraction1 [arrowhead=vee, color="#202124"]; Mycelium -

> Solvent_Extraction2 [arrowhead=vee, color="#202124"]; Solvent_Extraction1 ->

Concentration [arrowhead=vee, color="#202124"]; Solvent_Extraction2 -> Concentration
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[arrowhead=vee, color="#202124"]; Concentration -> Crude_Extract [arrowhead=vee,

color="#202124"]; Crude_Extract -> Silica_Gel [arrowhead=vee, color="#202124"]; Silica_Gel -

> Fraction_Collection [arrowhead=vee, color="#202124"]; Fraction_Collection -> Prep_HPLC

[arrowhead=vee, color="#202124"]; Prep_HPLC -> Pure_KinamycinC [arrowhead=vee,

color="#202124"]; }

Figure 2: Workflow for the extraction and purification of Kinamycin C.

Characterization of Kinamycin C
The structure of Kinamycin C is confirmed using a combination of spectroscopic techniques:

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate

the carbon-hydrogen framework of the molecule.[7]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and

the chromophore of the molecule.[3]

Genetic Manipulation of the alp Cluster
To study the function of genes within the alp cluster, targeted gene knockout or site-directed

mutagenesis can be performed using established protocols for Streptomyces.

General Protocol for Gene Knockout in Streptomyces (e.g., using CRISPR-Cas9):

Design of sgRNA: Design a specific single-guide RNA (sgRNA) that targets the gene of

interest within the alp cluster.

Construction of the CRISPR-Cas9 Plasmid: Clone the designed sgRNA into a suitable

Streptomyces-E. coli shuttle vector that also expresses the Cas9 nuclease.

Transformation into E. coli: Transform the constructed plasmid into a donor strain of E. coli

(e.g., ET12567/pUZ8002).

Conjugation into Streptomyces: Transfer the plasmid from E. coli to the kinamycin-producing

Streptomyces strain via intergeneric conjugation.
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Selection of Exconjugants: Select for Streptomyces colonies that have received the plasmid

using appropriate antibiotic resistance markers.

Verification of Gene Knockout: Verify the deletion of the target gene in the selected colonies

by PCR and sequencing.

// Nodes Design_sgRNA [label="Design sgRNA targeting alp gene", fillcolor="#F1F3F4",

fontcolor="#202124"]; Construct_Plasmid [label="Construct CRISPR-Cas9 Plasmid",

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transform_Ecoli [label="Transform into E. coli donor

strain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conjugation [label="Conjugate with

Streptomyces", fillcolor="#FBBC05", fontcolor="#202124"]; Selection [label="Select

Exconjugants", fillcolor="#34A853", fontcolor="#FFFFFF"]; Verification [label="Verify Gene

Knockout (PCR, Sequencing)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Mutant_Strain

[label="Mutant Streptomyces Strain", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Design_sgRNA -> Construct_Plasmid [arrowhead=vee, color="#202124"];

Construct_Plasmid -> Transform_Ecoli [arrowhead=vee, color="#202124"]; Transform_Ecoli ->

Conjugation [arrowhead=vee, color="#202124"]; Conjugation -> Selection [arrowhead=vee,

color="#202124"]; Selection -> Verification [arrowhead=vee, color="#202124"]; Verification ->

Mutant_Strain [arrowhead=vee, color="#202124"]; }

Figure 3: General workflow for gene knockout in Streptomyces.

Mechanism of Action
The biological activity of Kinamycin C is attributed to its unique chemical structure, particularly

the diazobenzo[b]fluorene core.

Anticancer Mechanism
Kinamycin C exerts its anticancer effects through multiple mechanisms:

Inhibition of DNA Topoisomerase II: Kinamycins have been shown to inhibit the catalytic

activity of DNA topoisomerase IIα, an essential enzyme for DNA replication and cell division.

However, they do not act as "poisons" that stabilize the enzyme-DNA cleavage complex.[5]

[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1673646?utm_src=pdf-body
https://www.benchchem.com/product/b1673646?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16926632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9881673/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673646?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Induction of Apoptosis: Kinamycin C can induce a rapid apoptotic response in cancer cells.

[10]

Cell Cycle Arrest: Treatment with kinamycins can lead to a block in the G1/S phase of the

cell cycle.[10]

Potential Alkylation: The diazo group is a potential alkylating agent, and it is hypothesized

that it may react with cellular nucleophiles, such as sulfhydryl groups in proteins, contributing

to its cytotoxicity.[10]

// Nodes KinamycinC [label="Kinamycin C", fillcolor="#F1F3F4", fontcolor="#202124"];

TopoisomeraseII [label="DNA Topoisomerase IIα", fillcolor="#4285F4", fontcolor="#FFFFFF"];

DNA_Replication [label="DNA Replication & Cell Division", fillcolor="#F1F3F4",

fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

CellCycle [label="G1/S Phase Arrest", fillcolor="#FBBC05", fontcolor="#202124"];

Cellular_Nucleophiles [label="Cellular Nucleophiles (e.g., Protein Thiols)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Alkylation [label="Alkylation", fillcolor="#F1F3F4", fontcolor="#202124"];

Cell_Death [label="Cancer Cell Death", shape=ellipse, fillcolor="#F1F3F4",

fontcolor="#202124"];

// Edges KinamycinC -> TopoisomeraseII [arrowhead=tee, color="#202124", label=" inhibits"];

TopoisomeraseII -> DNA_Replication [arrowhead=vee, color="#202124"]; DNA_Replication ->

Cell_Death [style=dotted, arrowhead=none, color="#202124"]; KinamycinC -> Apoptosis

[arrowhead=vee, color="#202124", label=" induces"]; KinamycinC -> CellCycle

[arrowhead=vee, color="#202124", label=" induces"]; KinamycinC -> Cellular_Nucleophiles

[arrowhead=vee, color="#202124", label=" potentially reacts with"]; Cellular_Nucleophiles ->

Alkylation [arrowhead=vee, color="#202124"]; Apoptosis -> Cell_Death [arrowhead=vee,

color="#202124"]; CellCycle -> Cell_Death [arrowhead=vee, color="#202124"]; Alkylation ->

Cell_Death [arrowhead=vee, color="#202124"]; }

Figure 4: Proposed mechanism of anticancer action of Kinamycin C.

Conclusion
Kinamycin C, a fascinating natural product with a complex origin and potent biological

activities, continues to be a subject of significant interest in the scientific community.

Understanding its biosynthesis provides opportunities for synthetic biology and metabolic
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engineering approaches to generate novel analogs with improved therapeutic properties. The

detailed experimental protocols and data presented in this guide serve as a valuable resource

for researchers dedicated to harnessing the potential of Kinamycin C and other microbial

secondary metabolites in the fight against cancer and infectious diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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